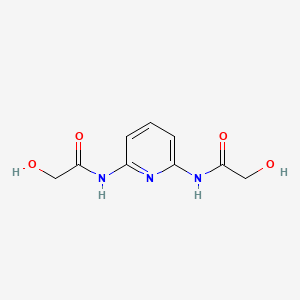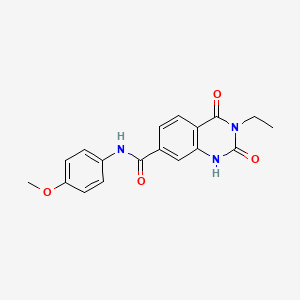![molecular formula C15H13N3O3S2 B5703315 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, also known as PFT-α, is a small molecule that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用机制
The mechanism of action of 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα involves its ability to bind to the p53 protein and inhibit its transcriptional activity. This occurs through the formation of a stable complex between 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα and the p53 DNA-binding domain, which prevents the protein from binding to its target genes. Additionally, 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been shown to induce the degradation of mutant p53 proteins, which are often found in cancer cells and contribute to their growth and survival.
Biochemical and physiological effects:
4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been shown to have a variety of biochemical and physiological effects, including the inhibition of oxidative stress and inflammation. Additionally, 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been shown to have anti-apoptotic effects in certain cell types, which may contribute to its anti-cancer activity. However, the exact mechanisms underlying these effects are not yet fully understood.
实验室实验的优点和局限性
One of the major advantages of using 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα in lab experiments is its ability to selectively inhibit the p53 protein, which is often dysregulated in cancer cells. Additionally, 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one limitation of using 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research involving 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα. One area of interest is the development of more potent and selective inhibitors of p53 that could be used as anti-cancer therapies. Additionally, further investigation of the biochemical and physiological effects of 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα could help to elucidate its mechanism of action and identify new applications for this compound. Finally, the development of new synthesis methods for 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα could help to improve its solubility and make it easier to work with in lab experiments.
合成方法
The synthesis of 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα involves a multi-step process that has been described in detail in several publications. Briefly, the starting material for the synthesis is 4-nitrobenzenesulfonamide, which is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the Schiff base, which is subsequently reduced with sodium borohydride to yield the final product, 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα.
科学研究应用
4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been used in a variety of scientific research applications, including studies of oxidative stress, inflammation, and apoptosis. One of the most well-studied applications of 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα is its use as a potent inhibitor of the transcription factor p53. This protein is known to play a critical role in regulating cell growth and division, and its dysregulation has been linked to the development of many types of cancer. By inhibiting p53, 4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamideα has been shown to have anti-cancer effects in vitro and in vivo.
属性
IUPAC Name |
4-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c16-23(20,21)13-7-3-11(4-8-13)17-15-18-14(9-22-15)10-1-5-12(19)6-2-10/h1-9,19H,(H,17,18)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKVCWDGKBIRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)


![5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5703261.png)

![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)

![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)


![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)